![molecular formula C17H34O2 B1205043 5,9,13-Trimethyltetradecanoic acid CAS No. 22008-57-7](/img/structure/B1205043.png)
5,9,13-Trimethyltetradecanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,9,13-Trimethyltetradecanoic acid typically involves the alkylation of tetradecanoic acid with appropriate methylating agents under controlled conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the carboxylic acid group, followed by the addition of methyl iodide or methyl bromide .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of biocatalysts to achieve regioselective methylation. The process conditions, such as temperature, pressure, and catalyst type, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5,9,13-Trimethyltetradecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Biochemical Applications
5,9,13-Trimethyltetradecanoic acid is involved in several biochemical pathways and has been identified as a significant metabolite in various biological systems.
- Metabolic Pathways : This compound is produced during the aerobic degradation of phytol by specific bacterial communities. It serves as an intermediate that can be further metabolized through β-oxidation pathways . The presence of this fatty acid indicates the metabolic versatility of certain bacteria in degrading complex organic compounds.
- Role in Marine Biochemistry : Research has shown that this compound is a component of marine sponges and plays a role in their lipid composition. This suggests potential ecological functions related to the survival and adaptation of these organisms in marine environments .
Biodegradation Studies
The biodegradation of this compound has been extensively studied to understand its environmental impact and the mechanisms employed by microbial communities to break down such compounds.
- Microbial Degradation : A study highlighted that this fatty acid can be aerobically metabolized by specific bacterial strains isolated from marine sediments. The degradation process was quantified, revealing significant percentages of biodegradation under controlled conditions .
- Environmental Implications : Understanding how this compound is degraded can provide insights into the ecological roles of microbial communities and their potential applications in bioremediation strategies for contaminated environments.
Synthetic Chemistry Applications
In synthetic chemistry, this compound serves as a valuable building block for the synthesis of various chemical compounds.
- Synthesis of Esters : This fatty acid can be used to prepare esters through reactions with alcohols. Such esters may exhibit unique properties that can be exploited in pharmaceuticals or as surfactants . The synthesis often involves reduction reactions followed by esterification processes.
- Precursor for Novel Compounds : The compound has been utilized as a precursor in synthesizing novel triazole derivatives that exhibit diverse biological activities. These derivatives have shown promise in medicinal chemistry for their antimicrobial and anti-inflammatory properties .
Case Studies and Research Findings
Several studies have documented the applications and significance of this compound:
Mechanism of Action
The mechanism of action of 5,9,13-Trimethyltetradecanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase and fatty acid desaturase.
Pathways Involved: It can modulate signaling pathways related to lipid metabolism, inflammation, and cellular stress responses.
Comparison with Similar Compounds
Similar Compounds
Tetradecanoic acid: A straight-chain fatty acid without methyl branches.
5,9,13-Trimethylmyristic acid: Another branched-chain fatty acid with similar structural features.
Uniqueness
5,9,13-Trimethyltetradecanoic acid is unique due to its specific branching pattern, which influences its physical and chemical properties, such as melting point, solubility, and reactivity. This distinct structure makes it valuable for studying the effects of branching on fatty acid behavior and for developing specialized applications in various fields .
Biological Activity
5,9,13-Trimethyltetradecanoic acid (C17H34O2) is a branched-chain fatty acid that has garnered attention due to its unique structural properties and potential biological activities. This compound is primarily derived from natural sources, including marine organisms and specific bacterial metabolism. The following sections detail its biological activities, including antimicrobial, antitumor, and metabolic pathways.
Chemical Structure and Properties
This compound is characterized by three methyl branches on a tetradecanoic backbone. Its structure can be represented as follows:
This unique branching contributes to its solubility and interaction with biological membranes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains and fungi. For instance:
- Bacterial Inhibition : Studies have demonstrated that this fatty acid can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : It has also shown effectiveness against fungi like Candida albicans, making it a candidate for further exploration in antifungal therapies .
Antitumor Activity
The compound has been investigated for its potential antitumor properties. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. Notably:
- Cell Lines Tested : Research involving human cancer cell lines such as U2OS (osteosarcoma) and HT29 (colon adenocarcinoma) revealed IC50 values indicating effective cytotoxicity .
- Mechanism of Action : The proposed mechanism includes the disruption of mitochondrial function and induction of oxidative stress within cancer cells .
Biodegradation
This compound is produced during the aerobic degradation of specific ketones by bacterial communities. The metabolic pathways include:
- Pathway I : Oxidation of 6,10,14-trimethylpentadecan-2-one leads to the formation of this fatty acid through a series of enzymatic reactions involving hydrolysis and β-oxidation .
Metabolite | Code | Amount (‰) Detected |
---|---|---|
This compound | 6 | Trace in aerobic conditions |
Other metabolites | Various | Varies based on incubation conditions |
This table summarizes the metabolites detected during biodegradation experiments.
Case Study 1: Antimicrobial Efficacy
In a study focusing on the antimicrobial properties of various fatty acids, this compound was isolated from marine sponge extracts. The study reported a significant reduction in bacterial load when treated with this compound compared to controls .
Case Study 2: Antitumor Activity
A laboratory investigation assessed the antitumor effects of this compound on neuroblastoma cells. The results indicated a dose-dependent reduction in cell viability with a notable increase in apoptotic markers observed at higher concentrations .
Properties
IUPAC Name |
5,9,13-trimethyltetradecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2/c1-14(2)8-5-9-15(3)10-6-11-16(4)12-7-13-17(18)19/h14-16H,5-13H2,1-4H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCIEXNSDXERAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20944614 | |
Record name | 5,9,13-Trimethyltetradecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20944614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22008-57-7 | |
Record name | 5,9,13-Trimethyltetradecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022008577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,9,13-Trimethyltetradecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20944614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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